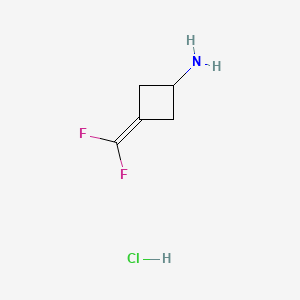
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethylene group and an amine group.
Métodos De Preparación
The synthesis of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutanone derivative with a difluoromethylating agent, followed by the introduction of an amine group. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethylene group, which can lead to different chemical properties and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents can be compared in terms of their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C5H8ClF2N |
|---|---|
Peso molecular |
155.57 g/mol |
Nombre IUPAC |
3-(difluoromethylidene)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-4(8)2-3;/h4H,1-2,8H2;1H |
Clave InChI |
IQOGRZFFTXPYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















